(R)-(+)-Pantoprazole Sodium Salt

Description

Structural and Enantiomeric Uniqueness

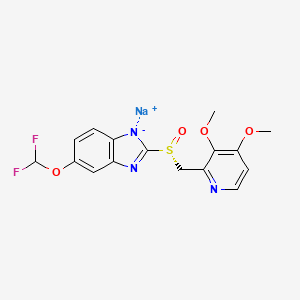

Pantoprazole (B1678409) is a chiral compound due to the presence of a stereogenic center at the sulfur atom of the sulfoxide (B87167) group. nih.govsmolecule.com This results in two non-superimposable mirror-image forms, or enantiomers: the (S)-(-) and (R)-(+) forms. ontosight.ai (R)-(+)-Pantoprazole Sodium Salt is the isolated sodium salt of the dextrorotatory enantiomer.

The molecular structure of pantoprazole consists of a benzimidazole (B57391) ring and a pyridine (B92270) ring linked by a methylsulfinyl group. researchgate.net The arrangement of the atoms around the chiral sulfur atom defines the R or S configuration. The sodium salt form enhances the compound's solubility and stability for research and formulation purposes. researchgate.net The crystal structure of pantoprazole sodium sesquihydrate has been elucidated, revealing a complex arrangement of the pantoprazole anions, sodium ions, and water molecules. imsa.edu

The enantiomers of pantoprazole can exhibit different biological activities and metabolic profiles. Research has shown that in some biological systems, a stereoselective chiral inversion can occur, where the (+)-enantiomer converts to the (-)-enantiomer. nih.govsmolecule.com This highlights the importance of studying the individual enantiomers to understand their distinct behaviors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H14F2N3NaO4S |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

This data is compiled from publicly available chemical databases. nih.gov

Historical Context of Related Benzimidazole Sulfoxide Chemical Derivatives

The development of benzimidazole sulfoxides as proton pump inhibitors marked a significant advancement in medicinal chemistry. The first synthesis of a benzimidazole was reported in 1872. chemijournal.com However, it was much later that their therapeutic potential was realized. The core benzimidazole structure, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a versatile scaffold for developing a wide range of biologically active compounds. chemijournal.comimpactfactor.org

In the 1970s, the first proton pump inhibitor, timoprazole, was synthesized, paving the way for the development of more potent and stable derivatives. This led to the introduction of omeprazole (B731), the first clinically used drug in this class. Pantoprazole was subsequently developed as a second-generation proton pump inhibitor. The key synthetic step in the preparation of these compounds is the oxidation of a sulfide (B99878) precursor to the corresponding sulfoxide. acs.org A critical challenge in this process is to prevent the overoxidation to the sulfone byproduct. acs.orgnih.gov

The recognition that these sulfoxide derivatives were chiral led to further research into the properties of their individual enantiomers. The international patent application WO92/08716 was the first to describe a chemical process for separating pyridin-2-ylmethylsulphinyl-1H-benzimidazoles into their optical antipodes, including the enantiomers of pantoprazole. google.com This opened the door for detailed investigations into the distinct characteristics of (R)- and (S)-pantoprazole.

Academic Research Trajectories and Current Gaps in Chemical Studies

Current academic research on this compound is multifaceted. One major area of investigation is the development of improved and more environmentally friendly synthetic methods. acs.org This includes "one-pot" syntheses and the use of water as a solvent to create a more cost-effective and scalable process. researchgate.netacs.org

Another significant research trajectory involves the detailed study of the compound's solid-state properties. This includes identifying and characterizing different polymorphic forms and solvates, such as the sesquihydrate. imsa.edu The physical properties of the solid form can have a significant impact on its stability and handling. For instance, pantoprazole is known to be unstable in acidic solutions and in the presence of certain salts. researchgate.netmdpi.com

While much is known about the synthesis and primary activity of (R)-(+)-pantoprazole, there are still gaps in the chemical understanding of the compound. A notable area for further investigation is the mechanism of formation of certain impurities. For example, the formation of a dimeric impurity (RC E) has been observed specifically with pantoprazole and not with other structurally similar proton pump inhibitors. nih.gov Understanding the underlying chemical processes that lead to such byproducts is crucial for optimizing manufacturing processes and ensuring the purity of the final compound. Further research is also needed to fully elucidate the complex interactions between the enantiomers and their differential metabolism in various biological systems. nih.gov

Table 2: Key Research Milestones for Benzimidazole Sulfoxides

| Year | Milestone | Reference |

|---|---|---|

| 1872 | First synthesis of a benzimidazole compound reported. | chemijournal.com |

| 1988 | US patent for pantoprazole sodium synthesis granted. | researchgate.net |

| 1992 | First description of a process to separate pantoprazole enantiomers. | google.com |

| 2017 | Report on an environmentally benign synthesis of pantoprazole sodium sesquihydrate. | acs.org |

| 2020 | Crystal structure of pantoprazole sodium sesquihydrate Form I published. | imsa.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-UFTMZEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Resolution

Importance of Chirality in Benzimidazole (B57391) Sulfoxide (B87167) Derivatives

Benzimidazole derivatives form a significant class of heterocyclic compounds with a wide array of biological activities. researchgate.netencyclopedia.pubrsc.org The introduction of a chiral center, such as the sulfoxide in pantoprazole (B1678409), results in enantiomers that can interact differently with chiral biological systems like enzymes and receptors. researchgate.net This differential interaction can lead to variations in efficacy and metabolic pathways between the (R) and (S) enantiomers. The rigid structure and hydrogen bonding capabilities of the benzimidazole core play a crucial role in these stereodiscrimination processes. researchgate.net For instance, in the case of proton pump inhibitors, the (S)-enantiomer of omeprazole (B731) (esomeprazole) has been shown to provide better acid control than the racemic mixture. While this article focuses on the chemical aspects of (R)-(+)-pantoprazole, the underlying principle of stereospecificity drives the need for enantiopure compounds.

Chiral Resolution Techniques for Enantiopure (R)-(+)-Pantoprazole Sodium Salt

The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. Several techniques have been developed and optimized for the industrial-scale production of enantiopure this compound.

A classical and widely used method for chiral resolution is the formation of diastereomeric salts. rsc.org This technique involves reacting the racemic pantoprazole, which is acidic, with a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. google.comlibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org

The process typically involves:

Selection of a Resolving Agent: A suitable enantiomerically pure base is chosen. veranova.com

Salt Formation: The racemic pantoprazole is reacted with the chiral base in an appropriate solvent to form a mixture of two diastereomeric salts. libretexts.org

Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a chosen solvent system. One diastereomer will preferentially crystallize out of the solution. rsc.org

Liberation of the Enantiomer: The separated diastereomeric salt is then treated to remove the chiral resolving agent, yielding the desired enantiopure (R)-(+)-pantoprazole. veranova.com

The choice of the chiral resolving agent and the crystallization solvent is critical for the efficiency of the resolution. google.com

Preparative chiral chromatography is a powerful technique for separating enantiomers on a large scale. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. nih.govresearchgate.net

For pantoprazole and related benzimidazole sulfoxides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective. google.comnih.govau.dk The separation can be performed using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govdntb.gov.uaresearchgate.net

Key parameters that are optimized for preparative chiral chromatography include:

Chiral Stationary Phase: Selection of the most suitable CSP is crucial for achieving good separation. nih.gov

Mobile Phase: The composition of the mobile phase, including the type of organic modifier and any additives, is adjusted to optimize retention and resolution. nih.govnih.govchrom-china.com

Flow Rate and Temperature: These parameters are fine-tuned to maximize throughput and resolution. nih.govchrom-china.com

One study on the preparative separation of pantoprazole enantiomers reported achieving high purity and production rates using semipreparative chiral SFC. dntb.gov.ua

Crystallization-induced chiral resolution is a method that relies on the spontaneous separation of enantiomers during crystallization. acs.org This can occur if the racemic compound forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers, rather than a true racemic compound where both enantiomers are present in the same crystal lattice. acs.org

While less common than diastereomeric salt formation or chiral chromatography, this technique can be highly efficient if the conditions for conglomerate formation are met. The process often involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer to induce its preferential crystallization.

Analytical Determination of Enantiomeric Purity in Synthetic Intermediates and Final Compound

Ensuring the enantiomeric purity of the final this compound and its synthetic intermediates is critical for quality control. nih.gov Various analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) being the most prominent. jocpr.comsci-hub.redscielo.br

Chiral HPLC methods typically utilize a chiral stationary phase to separate the enantiomers, which are then detected by a UV detector. nih.govjocpr.comgoogle.com The enantiomeric excess (e.e.) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram. google.com Several studies have reported validated HPLC methods for the determination of the enantiomeric purity of pantoprazole. nih.govresearchgate.netresearchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.govresearchgate.netconsensus.app In CE, a chiral selector, such as a cyclodextrin (B1172386) derivative or a protein like bovine serum albumin, is added to the background electrolyte. scielo.brnih.govresearchgate.net The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. nih.govconsensus.app

The table below summarizes some of the analytical methods used for determining the enantiomeric purity of pantoprazole.

| Analytical Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Detection | Reference |

| HPLC | Chiralcel OJ-R (cellulose-based) | Acetonitrile (B52724) and 50 mM sodium perchlorate (B79767) | UV at 290 nm | nih.gov |

| HPLC | Teicoplanin-bonded chiral stationary phase | Methanol-water (35:65, v/v) | UV | chrom-china.com |

| HPLC | Chiralcel OJ-RH | 10 mM sodium perchlorate buffer: acetonitrile (75:25 v/v) | UV at 290 nm | jocpr.com |

| HPLC | Chirobiotic TAG (teicoplanin aglycone) | Methanol (B129727)/20mM ammonium (B1175870) acetate (B1210297) (60:40 v/v) | UV | researchgate.net |

| LC-MS/MS | Chiralpak IE | Acetonitrile and 10 mM ammonium acetate with 0.1% acetic acid | Mass Spectrometry | sci-hub.red |

| Capillary Electrophoresis | Bovine Serum Albumin (BSA) | Phosphate buffer (pH 7.4) with 1-propanol (B7761284) | UV | nih.gov |

| Capillary Electrophoresis | Sulfobutyl ether-β-cyclodextrin | Phosphate buffer (pH 7.0) | UV | scielo.brresearchgate.net |

These analytical methods are crucial throughout the manufacturing process, from monitoring the chiral resolution of intermediates to verifying the enantiomeric purity of the final this compound active pharmaceutical ingredient. nih.gov

Advanced Analytical Characterization and Purity Assessment

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information regarding the molecular structure and functional groups present in (R)-(+)-Pantoprazole Sodium Salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to provide a comprehensive understanding of the molecule's atomic framework.

¹H NMR spectra offer precise information on the chemical environment of the protons. Characteristic signals include those from the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the distinct aromatic protons of the benzimidazole (B57391) and pyridine (B92270) rings. The integration and splitting patterns of these signals are used to confirm the proton count and their neighboring atoms.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms within the molecule, including those in the benzimidazole and pyridine rings, as well as the sulfoxide (B87167) and methoxy functional groups.

To resolve complex spectral overlaps and definitively assign signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments map the coupling between protons, while HSQC correlates protons with their directly attached carbon atoms, providing unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pantoprazole (B1678409)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| OCH₃ (Methoxy) | ~3.7 | ~56 |

| CH₂ (Methylene) | ~4.7 | ~60 |

| Benzimidazole C2 | - | ~152 |

| Benzimidazole Aromatic CH | ~7.0-7.5 | ~113-120 |

| Pyridine Aromatic CH | ~6.9-8.2 | ~107-149 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific experimental conditions.

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. klivon.com High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the molecular formula. rasayanjournal.co.in

Electrospray ionization (ESI) is a common technique used for the analysis of pantoprazole, typically observing the protonated molecule [M+H]⁺ in positive ion mode. arabjchem.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing further structural verification. arabjchem.orgresearchgate.net Characteristic fragmentation patterns often involve the cleavage of the sulfinyl bridge, yielding specific fragment ions that are diagnostic for the pantoprazole structure. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. klivon.comresearchgate.net The IR spectrum of pantoprazole displays characteristic absorption bands. researchgate.net

Key IR absorption bands include:

S=O Stretch: A strong band around 1035 cm⁻¹ is indicative of the sulfoxide group.

Aromatic C=C and C=N Stretches: These appear in the 1500-1650 cm⁻¹ region.

C-O Stretch: A band around 1270 cm⁻¹ corresponds to the methoxy groups.

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations within the molecule. researchgate.netdntb.gov.ua Studies have shown differences in the IR and Raman spectra between different hydrated forms of pantoprazole sodium, such as the monohydrate and sesquihydrate. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Confirmation

Circular Dichroism (CD) spectroscopy is an essential technique for confirming the stereochemistry of chiral molecules like (R)-(+)-Pantoprazole. creative-proteomics.comcreative-biostructure.comunivr.it This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comunivr.it

Since enantiomers are non-superimposable mirror images, they produce CD spectra that are equal in magnitude but opposite in sign. The CD spectrum of (R)-(+)-Pantoprazole will exhibit a unique pattern of positive and negative absorptions (Cotton effects) at specific wavelengths, which serves as a fingerprint for its (R)-configuration at the sulfur atom. This allows for the unambiguous differentiation between the (R) and (S) enantiomers. researchgate.net

Chromatographic Techniques for Compound Purity and Impurity Profiling

Chromatographic methods are vital for assessing the purity of this compound and for identifying and quantifying any impurities. scispace.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity and impurity profile of this compound. scispace.comscielo.brijrpr.comajrconline.orgresearchgate.netmagtechjournal.com

For general purity analysis, reversed-phase HPLC methods are commonly developed. scielo.brijrpr.comajrconline.org These methods typically utilize a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brijrpr.comajrconline.org The pH of the mobile phase is a critical parameter for achieving optimal separation and peak shape. scielo.br Detection is usually carried out using a UV detector at a wavelength of approximately 290 nm. scispace.comscielo.brajrconline.org

To determine the enantiomeric purity and separate (R)-(+)-Pantoprazole from its (S)-enantiomer, chiral HPLC methods are necessary. google.com These methods employ a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188). google.com A common mobile phase for such separations is a mixture of n-hexane, ethanol, and a small amount of an acidic modifier. google.com

Table 2: Illustrative Chiral HPLC Method for Pantoprazole Enantiomers

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-RH) google.com |

| Mobile Phase | Water:Acetonitrile (e.g., 77:23 v/v) google.com |

| Flow Rate | 0.8 mL/min google.com |

| Detection Wavelength | 292 nm google.com |

| Column Temperature | 25 °C google.com |

This type of method can effectively separate the (R) and (S) enantiomers, allowing for the precise quantification of the enantiomeric excess of this compound. google.com

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is a primary method for the determination of volatile impurities and residual solvents in pantoprazole sodium. ingentaconnect.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), impose strict limits on residual solvents, necessitating sensitive and accurate analytical methods. xisdxjxsu.asia

Research has focused on developing and validating GC methods for specific solvents. For instance, a headspace GC method was established to quantify five residual solvents using an AT-1 capillary column with a flame ionization detector (FID). ingentaconnect.com The method employed a programmed temperature ramp, starting at 40°C and rising to 150°C, which successfully separated the target solvents with good linearity (r = 0.990-0.999). ingentaconnect.com Another study specifically targeted the quantification of benzene (B151609), a class 1 solvent, using a DB-624 capillary column and HS-GC. xisdxjxsu.asia This method demonstrated a limit of detection of 0.22 ppm and a limit of quantitation of 0.67 ppm, well within the required safety limits. xisdxjxsu.asia

For polar residual solvents, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-FID has been developed, utilizing fused silica (B1680970) coated with arrayed zinc oxide nanorods as a sorbent. This technique showed high recovery rates (96% to 107%) for the targeted analytes. nih.gov Furthermore, GC-Mass Spectrometry (GC-MS) is employed for the detection of potentially genotoxic impurities, such as dimethyl sulfate (B86663) (DMS). researchgate.netmostwiedzy.pl A validated GC-MS method using a DB-624 column can quantitate DMS down to 3.0 ppm. researchgate.net

Table 1: GC Methods for Volatile Impurity Analysis in Pantoprazole

| Technique | Target Analytes | Column | Key Findings | Reference |

|---|---|---|---|---|

| Headspace GC | 5 Residual Solvents | AT-1 (30.0 m × 0.32 mm × 1 μm) | Good linearity (r=0.990-0.999) and recovery (99.3%-105%). | ingentaconnect.com |

| Headspace GC (HS-GC) | Benzene | DB-624 | LOD: 0.22 ppm; LOQ: 0.67 ppm. | xisdxjxsu.asia |

| HS-SPME-GC-FID | Polar Residual Solvents | Fused silica coated with arrayed ZNRs | Recovery rates of 96% to 107%. | nih.gov |

| GC-MS | Dimethyl Sulfate (DMS) | DB-624 (60m × 0.32mm × 1.8μm) | Able to quantitate up to 3.0 ppm. | researchgate.net |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds like pantoprazole. It is recognized for its high-speed, efficient, and green-technology advantages over traditional liquid chromatography. researchgate.net SFC is particularly effective for the enantiomeric separation of proton pump inhibitors. nih.goveurekaselect.com

Studies have demonstrated that pantoprazole enantiomers can be effectively resolved using SFC with chiral stationary phases (CSPs). The Chiralpak AD column, for example, has been used to resolve pantoprazole enantiomers with analysis times often under 10 minutes and resolutions greater than 2. nih.gov The mobile phase typically consists of supercritical CO2 modified with an alcohol, such as methanol. researchgate.net For instance, a mobile phase of carbon dioxide and 0.2% triethylamine (B128534) in methanol (60:40, v/v) has been successfully used with a Chiralpak IA column. researchgate.net

SFC is also applied in semipreparative applications to fractionate pantoprazole enantiomers, aiming for high enantiomeric purity and production rates. nih.govdntb.gov.ua In one such study, injecting a 1.5 g/L solution of racemic pantoprazole yielded production rates of 0.062 mg/min for the first-eluting enantiomer and 0.122 mg/min for the second, both with an enantiomeric purity exceeding 99.9%. nih.govdntb.gov.ua

Table 2: SFC Conditions for Chiral Separation of Pantoprazole

| Chiral Stationary Phase (CSP) | Mobile Phase | Application | Key Findings | Reference |

|---|---|---|---|---|

| Chiralpak AD | CO2 / Alcohol Modifier | Analytical Separation | Resolution > 2; Analysis time < 10 min. | nih.gov |

| Chiralpak IA | CO2 / 0.2% TEA in Methanol (60:40) | Analytical Separation | Successful baseline separation of enantiomers. | researchgate.net |

| Not Specified | Not Specified | Semipreparative Fractionation | Production rates of 0.062 mg/min (1st enantiomer) and 0.122 mg/min (2nd enantiomer) with >99.9% purity. | nih.govdntb.gov.ua |

Chiral Analytical Methodologies for Enantiomeric Excess Determination

As pantoprazole contains a chiral sulfur atom, the molecule exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical, and various chiral analytical methods have been developed for this purpose. Direct separation using chiral stationary phases is the most common approach.

Chiral HPLC and GC Approaches

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioselective analysis of pantoprazole. A wide array of polysaccharide-based chiral stationary phases (CSPs) have proven effective for resolving the enantiomers.

Direct stereoselective methods often utilize cellulose-based CSPs like Chiralcel OJ-R, Chiralcel OD-R, and Chiralcel OZ-RH, or amylose-based phases. nih.govnih.govacs.orgepa.govtandfonline.com For example, a reversed-phase HPLC method using a Chiralcel OJ-R column with a mobile phase of acetonitrile and 50 mM sodium perchlorate (B79767) can achieve high-resolution separation. nih.govacs.org Similarly, a high-throughput parallel HPLC-MS/MS method on a Chiralcel OZ-RH column achieved a baseline separation in just 4.5 minutes. nih.govtandfonline.com Other successful CSPs include the Kromasil CHI-TBB in normal-phase mode and amylose-based Chiralpak IE columns coupled with mass spectrometry (LC-MS/MS). sci-hub.rednih.gov Multidimensional HPLC, which couples a restricted access media (RAM) column for sample cleanup with a chiral column, allows for the direct injection of plasma samples. researchgate.net

While GC is extensively used for achiral impurity profiling, specific methods for the chiral separation of pantoprazole enantiomers by GC are not commonly reported in the reviewed literature. The focus for enantiomeric excess determination remains heavily on chiral HPLC and SFC techniques.

Table 3: Selected Chiral HPLC Methods for Pantoprazole Enantiomers

| Chiral Stationary Phase (CSP) | Mode | Mobile Phase / Eluent | Detection | Reference |

|---|---|---|---|---|

| Chiralcel OJ-R | Reversed-Phase | Acetonitrile / 50 mM Sodium Perchlorate | UV (290 nm) | nih.govacs.org |

| Chiralpak IE | Reversed-Phase | 10 mM Ammonium (B1175870) Acetate (B1210297) (0.1% Acetic Acid) / Acetonitrile (28:72) | MS/MS | sci-hub.red |

| Chiralcel OZ-RH | Not Specified | Not Specified | MS/MS | nih.govtandfonline.com |

| Kromasil CHI-TBB | Normal-Phase | Hexane / Isopropanol / Acetic Acid (95:5:0.1) | Not Specified | nih.gov |

| OD-RH (Chiralcel) | Reversed-Phase | Water / Acetonitrile (77:23) | UV (292 nm) | google.com |

Derivatization for Chiral Analysis

The direct enantiomeric separation of pantoprazole using chiral stationary phases is highly efficient and widely documented. Consequently, derivatization of the pantoprazole molecule to form diastereomers for subsequent separation on a non-chiral column is not a common or necessary strategy. The available literature focuses on the success of direct methods, which avoid the additional sample preparation steps and potential complications of derivatization reactions. While derivatization is a valid technique for analyzing certain impurities in pantoprazole, such as dimethyl sulfate, it is not the preferred approach for determining the enantiomeric excess of the parent compound. researchgate.netresearchgate.net

Crystallographic Analysis and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient, including crystallinity, polymorphism, and hydration state, are of paramount importance. For pantoprazole sodium, various solid forms have been identified, including multiple hydrates and an amorphous form. nih.gov Techniques such as X-ray Powder Diffraction (XRPD), thermal analysis, and spectroscopy are used to characterize these different forms. nih.gov Studies have identified a monohydrate and a sesquihydrate as known crystal forms, along with other hydrate (B1144303) forms (termed A and B), which exhibit different physical stabilities. nih.gov

Single-Crystal X-ray Diffraction

While obtaining a single crystal of the pure this compound suitable for diffraction studies is challenging, extensive crystallographic analysis has been performed on the racemic pantoprazole sodium sesquihydrate. The crystal structure was solved and refined using high-resolution synchrotron X-ray powder diffraction data, providing insight equivalent to a single-crystal study. researchgate.netcambridge.org

The pantoprazole sodium sesquihydrate crystallizes in the orthorhombic space group Pbca. researchgate.netcambridge.org The structure reveals layers parallel to the bc-plane, with one layer containing the sodium coordination spheres. researchgate.net There are two independent sodium ions in the asymmetric unit, exhibiting trigonal bipyramidal and octahedral coordination geometries. researchgate.netcambridge.org The crystal structure is further stabilized by a network of hydrogen bonds involving the water molecules, which act as donors to the pyridine nitrogen and sulfoxide oxygen atoms. researchgate.netcambridge.org

Table 4: Crystallographic Data for Pantoprazole Sodium Sesquihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netcambridge.org |

| Space Group | Pbca (#61) | researchgate.netcambridge.org |

| a (Å) | 33.4862(6) | researchgate.netcambridge.org |

| b (Å) | 17.29311(10) | researchgate.netcambridge.org |

| c (Å) | 13.55953(10) | researchgate.netcambridge.org |

| Volume (ų) | 7852.06(14) | researchgate.netcambridge.org |

| Z (formula units/cell) | 16 | researchgate.netcambridge.org |

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray Diffraction (PXRD) is a critical technique for the solid-state characterization of pharmaceutical compounds, enabling the identification and differentiation of various polymorphic and pseudopolymorphic forms. google.comnih.gov Different crystalline forms of a drug, including hydrates and solvates, possess unique crystal lattice structures, which result in distinct PXRD patterns. google.com These patterns serve as fingerprints for specific crystalline forms.

The study of pantoprazole sodium has revealed a complex landscape of polymorphism, with multiple crystalline hydrates, solvates, and anhydrous forms being identified. nih.govgoogle.com For instance, pantoprazole sodium is known to exist as a monohydrate and a sesquihydrate. google.com The crystal structure of pantoprazole sodium sesquihydrate Form I has been extensively characterized, crystallizing in the orthorhombic space group Pbca. researchgate.netcambridge.org

Beyond simple hydrates, numerous other crystalline forms of pantoprazole sodium have been documented, often as solvates with different organic solvents. These forms are typically generated through specific crystallization processes and can be distinguished by their characteristic PXRD peaks. For example, patents describe various forms, designated as Form II, Form IV, Form V, and others, each with a unique set of diffraction peaks. google.com The table below summarizes the characteristic PXRD peaks for several reported crystalline forms of pantoprazole sodium.

Interactive Table: Characteristic PXRD Peaks (2θ) for Various Forms of Pantoprazole Sodium

| Form | Characteristic Peaks (°2θ ± 0.2) |

|---|---|

| Form I (Sesquihydrate) | The powder pattern matches that of U.S. Patent 6,933,389 B2. researchgate.net |

| Form II | 16.6, 16.9, 17.5, 21.3, 21.7, 22.2 google.com |

| Acetone (B3395972) Solvate | 5.5, 13.8, 16.5, 17.0, 26.2, 26.6 google.com |

| 1-Butanol (B46404) Solvate | 5.8, 12.3, 19.2, 19.7, 20.3, 20.7 google.com |

| Form VI | 17.9, 19.5, 20.4, 21.4, 24.6 nih.gov |

| Methylethylketone Solvate | 5.6, 12.4, 13.5, 13.7 nih.gov |

| Dimethylcarbonate Solvate | 5.3, 13.6, 16.9, 17.3 nih.gov |

The existence of these various forms underscores the importance of PXRD in controlling the solid-state chemistry of pantoprazole sodium during manufacturing to ensure product consistency and quality.

Thermal Analysis (DSC, TGA) of Crystalline Forms

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating the physicochemical properties of different crystalline forms of a drug. google.comCurrent time information in Bangalore, IN. These methods provide information on thermal events such as melting, crystallization, desolvation, and decomposition, which are unique to specific polymorphs and solvates. nih.govgoogle.com

For pantoprazole sodium, thermal analysis has been instrumental in characterizing its various hydrated and solvated forms. acs.org TGA measures the change in mass of a sample as a function of temperature and is particularly useful for quantifying the water or solvent content in crystalline hydrates and solvates. For example, TGA of pantoprazole sodium sesquihydrate shows a weight loss corresponding to approximately 1.5 moles of water. A study on a pantoprazole sodium heterosolvate containing both water and acetone demonstrated distinct weight loss steps in the TGA thermogram, corresponding to the loss of each solvent.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing endothermic and exothermic transitions. For pantoprazole sodium sesquihydrate, DSC analysis has shown an endothermic peak associated with dehydration and melting, followed by an exothermic peak at a higher temperature indicating decomposition. researchgate.net The precise temperatures of these events can vary depending on the crystalline form.

High-resolution TGA techniques have also been employed to quantify mixtures of different hydrate forms of pantoprazole sodium, demonstrating the sensitivity of thermal methods in assessing polymorphic purity.

Interactive Table: Thermal Analysis Data for Selected Pantoprazole Sodium Forms

| Form | Technique | Observed Thermal Events | Reference |

|---|---|---|---|

| Pantoprazole Sodium Sesquihydrate | DSC | Endothermic peak at ~156°C; Exothermic decomposition peak at ~198°C. | researchgate.net |

| Pantoprazole Sodium Sesquihydrate | TGA | Weight loss of 6.19%, consistent with theoretical water content. | |

| Pantoprazole Sodium Heterosolvate | TGA | Distinct weight loss steps corresponding to the loss of water and acetone. | |

| Busulfan (B1668071) binary mixtures | TG/DTG | Onset of decomposition of busulfan at 249.8°C with a mass loss of -96.01%. | |

| Magnesium Stearate | DTG | First stage of mass loss between 87°C and 129°C (water release); second stage between 280°C and 455°C (decomposition). |

The combination of DSC and TGA provides a comprehensive thermal profile of the different crystalline forms of pantoprazole sodium, which is crucial for understanding their relative stability and behavior during pharmaceutical processing and storage. Current time information in Bangalore, IN.

Chemical Stability and Degradation Pathways

Intrinsic Chemical Stability Under Controlled Conditions

(R)-(+)-Pantoprazole Sodium Salt exhibits pH-dependent stability. It is relatively stable in neutral to alkaline conditions but is labile in acidic environments. mdpi.comajrconline.org The rate of degradation increases as the pH decreases. nih.govresearchgate.net For instance, at a pH below 7, the compound is chemically unstable. mdpi.com Specifically, the degradation half-life of pantoprazole (B1678409) at ambient temperature is approximately 2.8 hours at pH 5.0, which extends to about 220 hours at pH 7.8. mdpi.com

Under controlled storage conditions, the stability of pantoprazole sodium has been evaluated. When stored at 25°C and 60% relative humidity (RH), it remains stable for up to 60 months. europa.eu At more stringent conditions of 30°C and 70% RH, stability is maintained for up to 36 months. europa.eu In solution, the stability is also influenced by the solvent and concentration. A 4 mg/mL solution of pantoprazole sodium in glass vials at room temperature is stable for 3 days, while a refrigerated solution in polypropylene (B1209903) syringes is stable for 28 days. nih.gov Diluted in 0.9% sodium chloride and stored in PVC minibags, it is stable for 3 days at room temperature or 28 days refrigerated. nih.gov When diluted in 5% dextrose in water (D5W), its stability is somewhat reduced. nih.gov

Forced Degradation Studies (Photolytic, Oxidative, Hydrolytic, Thermal)

Forced degradation studies are instrumental in understanding the degradation pathways and demonstrating the specificity of stability-indicating analytical methods. scielo.br this compound has been subjected to various stress conditions, including light, oxidation, hydrolysis, and heat.

Photolytic Degradation: Pantoprazole is susceptible to degradation upon exposure to light. akjournals.comakjournals.com In the solid state, exposure to visible light for 5 days resulted in negligible degradation (<1%), while UV light exposure for 3 days caused about 10% degradation. ajrconline.org However, in solution, photolytic degradation is more significant. ajrconline.orgajrconline.org Exposure of a pantoprazole solution to UV light for 24 hours led to 36% degradation. ajrconline.org Another study found 25% degradation under solar light and 38.6% under UV radiation at 254 nm after 7 days for the pure drug. nih.gov The number of degradation products formed under photolytic stress can be extensive, with one study identifying 8 products under UV radiation and 7 under sunlight exposure. akjournals.comakjournals.com

Oxidative Degradation: The compound degrades substantially under oxidative conditions. scielo.brscielo.br Exposure to 3% hydrogen peroxide at room temperature resulted in approximately 53% degradation after 2 hours and 67% after 3 hours. ajrconline.orgajrconline.org Another study reported about 2.5% degradation with peroxide. wisdomlib.org Oxidation with azobisisobutyronitrile was found to produce the highest number of degradation products (11 impurities). akjournals.comakjournals.com

Hydrolytic Degradation: Pantoprazole's stability is highly dependent on the pH of the aqueous solution.

Acidic Conditions: It is very unstable in acidic media. ajrconline.orgscielo.brajrconline.orgscielo.br Complete degradation can occur within 10 minutes in 0.1 M or 1 M HCl. ajrconline.orgajrconline.org In 0.01 M HCl, about 35% degradation was observed after 10 minutes, increasing to 92% after 60 minutes. ajrconline.orgajrconline.org Another study showed 87% degradation in acidic conditions. sphinxsai.com The solution typically turns yellow during acid-catalyzed degradation. ajrconline.orgajrconline.org

Neutral Conditions: In neutral aqueous solution at room temperature, no significant degradation (<5%) was observed after 5 days. ajrconline.org However, heating a neutral solution at 90°C for 20 minutes resulted in 55% degradation. sphinxsai.com

Alkaline Conditions: The compound is relatively stable under alkaline conditions. ajrconline.orgscielo.brajrconline.orgscielo.br In 0.1 M NaOH at room temperature, it remained highly stable for 5 days. ajrconline.org Even in 1 M NaOH, only mild degradation (<5%) was noted after 5 days at room temperature. ajrconline.org However, refluxing in 1 M NaOH led to 18%, 39%, and 69% degradation after 1, 2, and 4 hours, respectively. ajrconline.org

Thermal Degradation: Pantoprazole is also susceptible to thermal degradation. scielo.brscielo.br As a dry powder, exposure to 70°C for 24 hours resulted in about 10% degradation, which increased to 54% at 95°C for the same duration. ajrconline.orgajrconline.org

Identification and Characterization of Chemical Degradation Products

Several degradation products of pantoprazole have been identified and characterized using techniques like HPLC, LC-MS, and high-resolution mass spectrometry. scielo.brsciex.comnih.gov

Under oxidative stress , the major degradation product is the corresponding sulfone derivative, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole. scielo.brakjournals.comakjournals.com Other oxidative degradation products include N-oxide and N-oxide sulfone derivatives. akjournals.comakjournals.com High-resolution mass spectrometry has identified major degradation products with m/z values of 400.0775, 416.0717, and 400.0778 under oxidative conditions. sciex.comresearchgate.net

In acidic conditions , the primary degradation product is the sulfide (B99878) derivative. scielo.brscielo.br Other degradation products have also been detected at various retention times in HPLC analysis. ajrconline.orgajrconline.org

Photolytic degradation can lead to the formation of sulfone, N-oxide, and N-oxide sulfone impurities. akjournals.comakjournals.com It has been noted that structural modification of the pantoprazole molecule occurs under photolytic stress. actascientific.comitmedicalteam.pl

A dimeric impurity, referred to as Related Compound E (RC E), has been observed to form under specific pH conditions (pH 5-8). nih.gov

Interactive Data Table: Major Degradation Products of Pantoprazole

| Stress Condition | Major Degradation Product(s) | Analytical Technique(s) |

| Oxidative | Sulfone derivative, N-oxide, N-oxide sulfone | HPLC, LC-MS, HRMS |

| Acidic Hydrolysis | Sulfide derivative | HPLC |

| Photolytic | Sulfone, N-oxide, N-oxide sulfone | HPLC |

| pH-dependent (5-8) | Dimer (Related Compound E) | HPLC |

Kinetic Studies of Degradation Reactions in vitro

Kinetic studies have revealed that the degradation of pantoprazole generally follows first-order kinetics. ju.edu.joresearchgate.net The rate of degradation is significantly influenced by the pH of the medium. The degradation rate increases with decreasing pH. nih.govresearchgate.net

In the presence of a thiol compound like 2-mercaptoethanol, the degradation of pantoprazole in acidic solutions (pH 2.0-5.0) follows a first-order reaction network. ju.edu.jo The rate of conversion of pantoprazole into its active sulfenamide (B3320178) intermediate is directly dependent on the basicity of the benzimidazole (B57391) nitrogen. ju.edu.jo Among the proton pump inhibitors, the degradation rate follows the order: lansoprazole (B1674482) > omeprazole (B731) > pantoprazole. ju.edu.jo

The degradation of pantoprazole in the presence of a Fe3O4/CeO2 catalyst was also found to follow first-order kinetics. researchgate.net

Interactive Data Table: Kinetic Data for Pantoprazole Degradation

| Condition | Kinetic Model | Key Findings | Reference |

| Acidic (pH 2.0-5.0) with 2-mercaptoethanol | First-order reaction network | Degradation rate: lansoprazole > omeprazole > pantoprazole | ju.edu.jo |

| Fe3O4/CeO2 catalyst | First-order kinetics | Degradation percentage of 98.0% within 120 min under optimal conditions | researchgate.net |

| pH-dependent | - | Degradation half-life: ~2.8 h at pH 5.0, ~220 h at pH 7.8 | mdpi.com |

Mechanistic Elucidation of Degradation Pathways

The degradation of pantoprazole proceeds through several mechanistic pathways depending on the conditions. The core of its instability lies in the acid-catalyzed conversion to a reactive sulfenamide intermediate. ju.edu.jodrugbank.com This intermediate can then react with nucleophiles or undergo further rearrangements.

In acidic media , the benzimidazole nitrogen is protonated, which facilitates the formation of a tetracyclic sulfenamide. This reactive species is the active form that inhibits the proton pump but is also a key intermediate in the degradation pathway. ju.edu.jo

The oxidative degradation primarily involves the oxidation of the sulfinyl group to a sulfonyl group, forming the pantoprazole sulfone. scielo.br This can be considered an over-oxidation of the sulfoxide (B87167). scielo.br

Photodegradation mechanisms are complex and can involve the generation of radical species. Studies using silver molybdate (B1676688) as a catalyst have identified hydroxyl radicals (•OH) as the main reactive oxygen species in both photocatalytic and catalytic peroxidation reactions. nih.gov The degradation can proceed through oxidation, dealkylation, and cleavage of methoxy (B1213986) groups. researchgate.net

The formation of the dimeric impurity (RC E) is proposed to occur through a radical cation mechanism in the pH range of 5-8. nih.gov

Stabilization Strategies at the Molecular Level

Given the inherent instability of pantoprazole, particularly in acidic environments and under light exposure, various strategies have been explored to enhance its stability at the molecular level.

One key strategy is to maintain a higher pH environment. Pantoprazole exhibits greater chemical stability at neutral and moderately acidic pH compared to other proton pump inhibitors. nih.gov

Another approach is the formation of cocrystals. Cocrystallization of pantoprazole sodium with glutaric acid has been shown to significantly improve its acid stability. The acid degradation of the pure drug was 87.11%, while the cocrystal showed only 9.08% degradation. researchgate.net

Microencapsulation is also an effective method to protect pantoprazole from degradation. Encapsulating the drug in gastroresistant microparticles, such as those made with Eudragit S 100, can protect it from both acidic environments and photodegradation. nih.gov Microencapsulation was found to significantly reduce degradation under solar and UV light. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been extensively employed to elucidate the electronic properties of pantoprazole (B1678409). biomedgrid.comnih.gov These studies focus on optimizing the molecular geometry and calculating various descriptors that govern the molecule's stability, reactivity, and intermolecular interactions.

One of the key areas of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. biomedgrid.com Studies have shown that pantoprazole possesses a relatively large HOMO-LUMO gap, suggesting high kinetic stability and lower chemical reactivity compared to some other proton pump inhibitors. biomedgrid.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP map for pantoprazole reveals the distribution of charge, with the highest positive potentiality observed in specific regions of the molecule, indicating sites susceptible to nucleophilic attack. biomedgrid.com Conversely, negative potential regions indicate electrophilic sites.

| Parameter | Calculated Value | Methodology | Source |

| Dipole Moment | 9.6166 Debye | DFT (B3LYP/3-21g) | biomedgrid.com |

| Dipole Moment | 4.29 D | DFT (B3LYP/6-311G+(d,p)) | scirp.org |

| HOMO-LUMO Gap | 5.048 eV | DFT (B3LYP/3-21g) | biomedgrid.com |

| HOMO-LUMO Gap | 59.22 eV | DFT (B3LYP/6-311G+(d,p)) | scirp.org |

| Hardness (η) | 29.61 | DFT (B3LYP/6-311G+(d,p)) | scirp.org |

| Softness (S) | 0.033 | DFT (B3LYP/6-311G+(d,p)) | scirp.org |

| Free Energy | -1672.379 Hartree | DFT (B3LYP/3-21g) | biomedgrid.com |

Note: Differences in calculated values can be attributed to the different basis sets and levels of theory used in the respective studies.

Conformational Analysis and Energy Landscapes

The pantoprazole molecule possesses considerable conformational flexibility due to several rotatable single bonds. Conformational analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to exist in its lowest energy state in a crystal lattice.

Computational studies have explored the potential energy surface of the pantoprazole anion. imsa.educambridge.org Using a combination of quantum chemical geometry optimization (DFT) and molecular mechanics, researchers have analyzed the relative energies of different conformers. imsa.educambridge.org In studies of the crystal structure of pantoprazole sodium sesquihydrate, it was found that two independent anions of pantoprazole exist in the asymmetric unit. imsa.edu DFT calculations indicated that one of these conformations is significantly lower in energy (by 64.7 kcal/mol) than the other. imsa.educambridge.org

Furthermore, molecular mechanics conformational analysis suggested that the minimum-energy conformation in a vacuum is more compact, with the pyridine (B92270) ring rotated towards the benzimidazole (B57391) ring, than the conformations observed in the crystal structure. imsa.educambridge.org This highlights the critical role of intermolecular interactions, such as crystal packing forces and hydrogen bonding, in determining the final observed conformation in the solid state. imsa.edu The stability of different polymorphic and hydrated forms of pantoprazole sodium is also intrinsically linked to these conformational and intermolecular energy landscapes. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and aid in the interpretation of complex spectra. For pantoprazole, theoretical calculations have been used to predict its vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. nih.gov

DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to compute the vibrational frequencies of pantoprazole's fundamental modes. nih.gov The theoretically derived wavenumbers show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, allowing for a complete and detailed assignment of the observed vibrational bands. nih.govsaudijournals.com This correlation between theoretical and experimental spectra serves as strong evidence for the accuracy of the computed molecular geometry. saudijournals.com

| Vibrational Mode | Observed Frequency (cm⁻¹) (FTIR) | Description | Source |

| 3440, 3219 | - | O-H and C-H absorption bands | researchgate.net |

| 1589.23 | Unsaturated nitrogen compound (C-NO) | C=C and C=N absorption bands | saudijournals.comresearchgate.net |

| 1170.71 | S=O stretching vibrations (sulfonamides) | Sulfoxide (B87167) group vibration | saudijournals.com |

Note: This table presents a selection of characteristic experimental peaks. Detailed theoretical-experimental comparisons can be found in specialized spectroscopic studies. nih.gov

Computational Studies on Reaction Mechanisms and Transition States in Synthesis

Computational chemistry offers a window into the energetic and mechanistic details of chemical reactions, including the multi-step synthesis of complex molecules like pantoprazole. The standard synthesis involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by the oxidation of the resulting thioether intermediate to the final sulfoxide product. acs.org

Molecular Docking and Binding Site Analysis

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor. These purely theoretical models provide insights into binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex.

Pantoprazole has been the subject of numerous molecular docking studies with various proteins and surfaces to understand its interaction patterns at a theoretical level.

Interaction with Metal Surfaces: In the context of corrosion inhibition, Monte Carlo and molecular dynamics simulations have been used to model the adsorption of pantoprazole on an iron (Fe (110)) surface. These simulations help to understand the adsorption behavior and the orientation of the molecule on the metal, providing a theoretical basis for its function as a corrosion inhibitor. mdpi.com

Interaction with Enzymes: Docking studies have been performed with pantoprazole and its derivatives against various enzymes.

H+/K+-ATPase: The binding of pantoprazole to a model of the H+/K+-ATPase enzyme (PDB: 3IXZ) has been simulated, yielding a binding energy of -6.21 kcal/mol and revealing key interactions within the binding pocket. researchgate.net

T-cell-originated protein kinase (TOPK): Virtual screening identified pantoprazole as a potential binder to TOPK. Docking models predicted hydrogen bonds between the sulfoxide oxygen of pantoprazole and the amino acid K213, as well as π-π stacking interactions between the pyridine ring of the compound and the benzene (B151609) ring of F197 in the protein. nih.gov

Parasite Enzymes: To investigate its potential against parasites, pantoprazole was docked into proteins from Entamoeba histolytica (e.g., PDB: 3JS5). The results indicated favorable docking scores and stable interactions over molecular dynamics simulations, suggesting a potential inhibitory role. dergipark.org.tr

Urease: In silico modeling of pantoprazole derivatives with the urease enzyme has been conducted to rationalize possible binding interactions and guide the design of new inhibitors. researchgate.net

| Target Protein/Surface | PDB Code (if applicable) | Docking Score / Binding Energy | Predicted Key Interactions | Source |

| H+/K+-ATPase | 3IXZ | -6.21 kcal/mol | Inundating the efficient site | researchgate.net |

| T-cell-originated protein kinase (TOPK) | Not applicable (Homology Model) | - | H-bonds (with K213), π-π stacking (with F197) | nih.gov |

| Entamoeba histolytica protein | 3JS5 | Favorable docking score | Strong interaction after 88 ns MD simulation | dergipark.org.tr |

| Fe (110) surface | Not applicable | Favorable adsorption energies | Adsorption on metal surface | mdpi.com |

Future Directions in Chemical Research of R + Pantoprazole Sodium Salt

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical chemistry. For (R)-(+)-Pantoprazole, the focus is on developing more efficient and scalable enantioselective synthetic methods. Traditional approaches often involve the resolution of a racemic mixture, which is inherently inefficient as it discards half of the material.

Future research is directed towards asymmetric synthesis, where the desired enantiomer is produced directly. One promising strategy involves the enantioselective oxidation of the prochiral sulfide (B99878) precursor . Recent studies have demonstrated the use of iron catalysis in combination with a chiral Schiff base and a carboxylate salt for the asymmetric sulfoxidation to produce (S)-pantoprazole with high yield and enantiomeric excess (ee). acs.org Similar methodologies can be adapted and optimized for the synthesis of the (R)-enantiomer.

Another avenue of exploration is the use of biocatalysis. Baeyer-Villiger monooxygenases (BVMOs) have shown potential in the enantioselective oxidation of sulfides to sulfoxides. Research into engineering more robust and selective BVMOs could lead to a highly efficient and environmentally friendly synthesis of (R)-(+)-Pantoprazole. mdpi.com For instance, a novel variant, AcPSMO, has been successfully employed for the synthesis of (S)-omeprazole on a large scale, indicating the industrial applicability of such biocatalytic systems. mdpi.com

Furthermore, chiral extraction systems present an innovative approach. A biphasic recognition chiral extraction system, utilizing a combination of a hydrophilic β-cyclodextrin derivative and a hydrophobic tartaric acid derivative, has been developed for the separation of pantoprazole (B1678409) enantiomers, with each phase preferentially recognizing one enantiomer. researchgate.net

| Method | Catalyst/Agent | Key Features |

| Asymmetric Sulfoxidation | Iron salt/chiral Schiff base with carboxylate salt | High yield and enantiomeric excess. acs.org |

| Biocatalysis | Engineered Baeyer-Villiger Monooxygenases (BVMOs) | High enantioselectivity, environmentally friendly. mdpi.com |

| Chiral Extraction | β-cyclodextrin and tartaric acid derivatives | Biphasic system for enantiomer recognition and separation. researchgate.net |

| Asymmetric Reduction | Noyori-type RuCl2 with BINAP and chiral diamine | High yield and enantioselectivity for related heterocyclic compounds. beilstein-journals.org |

Exploration of Alternative Salt Forms and Co-crystals with Enhanced Chemical Properties

The solid-state properties of an API, such as solubility, stability, and bioavailability, are critically influenced by its salt form. While the sodium salt of (R)-(+)-Pantoprazole is the commercially available form, research into alternative salt forms and co-crystals could unlock improved physicochemical characteristics.

The discovery of new polymorphic forms and solvates provides opportunities to enhance the performance of a pharmaceutical product. google.com For pantoprazole sodium, various crystalline forms, including butanol and 1-propanol (B7761284) solvates, have been identified. google.com These different solid-state forms can exhibit unique physical properties.

Co-crystals , which are crystalline structures composed of two or more neutral molecules, offer a powerful strategy for modifying the properties of an API without altering its chemical structure. researchgate.netnih.gov Research has shown that co-crystallization of pantoprazole sodium with suitable co-formers can inhibit its degradation in acidic media and enhance its solubility. researchgate.netijpba.in For example, using gallic acid as a co-former has been shown to significantly increase the solubility of pantoprazole sodium. ijpba.in The formation of co-crystals can be achieved through methods like solvent evaporation. ijpba.in

The exploration of different salt forms and the systematic design of co-crystals represent a promising frontier for optimizing the chemical and physical properties of (R)-(+)-Pantoprazole.

| Solid Form | Co-former/Solvent | Method of Preparation | Enhanced Property |

| Butanol Solvate | 1-Butanol (B46404) | Crystallization from 1-butanol or exposure to 1-butanol vapors. google.com | Unique physical properties. google.com |

| 1-Propanol Solvate | 1-Propanol | Crystallization from 1-propanol. google.com | Unique physical properties. google.com |

| Co-crystal | Gallic Acid | Solvent evaporation. ijpba.in | Increased solubility. ijpba.in |

| Co-crystal | Sodium Benzoate | Solvent evaporation. ijpba.in | Potential for immediate release. ijpba.in |

| Co-crystal | Sodium Bicarbonate | Solvent evaporation. ijpba.in | Potential for immediate release. ijpba.in |

Advanced Analytical Techniques for Trace Impurity Profiling

Ensuring the purity of an API is paramount for its safety and efficacy. The identification and quantification of trace impurities require highly sensitive and selective analytical methods. Future research in this area will focus on the application of advanced and hyphenated analytical techniques for the comprehensive impurity profiling of (R)-(+)-Pantoprazole Sodium Salt.

Regulatory bodies like the United States Pharmacopeia (USP) specify known impurities for pantoprazole, such as related compounds A, B, C, D, E, and F. nih.govsemanticscholar.org The formation of some of these impurities, like the dimer impurity E, is dependent on factors such as pH. semanticscholar.orgacs.org

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for detecting and identifying impurities. ijpsonline.comresearchgate.net LC-MS/MS, or tandem LC-MS, offers even greater sensitivity and is widely used for quantitative analysis and structure elucidation of unknown impurities. ijpsonline.comscispace.com These techniques are crucial for identifying process-related impurities and degradation products.

Other advanced techniques that will play a significant role include:

High-Performance Thin-Layer Chromatography (HPTLC): A versatile and rapid separation technique suitable for impurity determination. tijer.org

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities. ijpsonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used in combination with chemometrics for impurity identification. ijpsonline.com

The development of more sophisticated and validated analytical methods will continue to be a key research focus to ensure the highest quality of this compound.

| Analytical Technique | Application in Impurity Profiling |

| HPLC-MS/LC-MS/MS | Detection, identification, and quantification of trace impurities and degradation products. ijpsonline.comresearchgate.netscispace.com |

| HPTLC | Quantitative determination of impurities. tijer.org |

| GC-MS | Analysis of volatile impurities. researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation of impurities. ijpsonline.com |

| FT-IR Spectroscopy | Identification of impurities, often combined with chemometrics. ijpsonline.com |

Application of Machine Learning in Synthesis Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and process optimization. For this compound, ML algorithms can be employed to analyze large datasets from chemical reactions to identify optimal reaction conditions, predict yields, and even suggest novel synthetic pathways.

One area where ML is already being applied is in the optimization of solubility. Studies have used tree-based models like gradient boosting, random forest, and extreme gradient boosting to analyze and optimize the solubility of pantoprazole sodium sesquihydrate based on input features like temperature and pressure. alnoor.edu.iqresearchgate.net These models have demonstrated high accuracy, with R2-scores greater than 0.9. alnoor.edu.iqresearchgate.net

In the context of synthesis, ML can be used to:

Optimize reaction parameters: By analyzing the impact of variables such as temperature, catalyst loading, and reaction time, ML models can predict the conditions that will lead to the highest yield and purity.

Predict impurity formation: ML can help in understanding the relationship between reaction conditions and the formation of specific impurities, enabling the development of processes that minimize their generation.

Design of experiments (DoE): ML can guide the experimental design process, making it more efficient by suggesting the most informative experiments to perform.

The application of machine learning holds the potential to significantly accelerate the development of optimized and robust synthetic processes for this compound.

| Machine Learning Model | Application | Key Finding |

| Gradient Boosting | Optimization of solubility. alnoor.edu.iqresearchgate.net | High predictive accuracy (R2 > 0.9). alnoor.edu.iqresearchgate.net |

| Random Forest | Optimization of solubility. alnoor.edu.iqresearchgate.net | High predictive accuracy (R2 > 0.9). alnoor.edu.iqresearchgate.net |

| Extreme Gradient Boosting | Optimization of solubility. alnoor.edu.iqresearchgate.net | Selected as the main model in one study with low error rates. alnoor.edu.iq |

| Adaptive Neuro-Fuzzy Inference System (ANFIS) | Estimation of drug solubility in supercritical CO2. nih.gov | Demonstrated high accuracy in predicting solubility. nih.gov |

Sustainable Chemistry Approaches in Production

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of production processes. For this compound, future research will emphasize the development of more sustainable and eco-friendly synthetic methods.

Key areas of focus for green chemistry in pantoprazole production include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids like CO2. researchgate.netacs.org A cost-effective and scalable process for the synthesis of pantoprazole sodium sesquihydrate has been reported where key steps are carried out in water. acs.org

Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to replace stoichiometric reagents, thereby reducing waste. acs.orgmdpi.com

Energy efficiency: Developing processes that operate at lower temperatures and pressures, reducing energy consumption. Microwave-assisted synthesis is one such approach that can lead to faster and more selective transformations. mdpi.com

Waste minimization: Designing synthetic routes with higher atom economy and fewer side reactions to minimize the generation of waste.

By embracing sustainable chemistry principles, the production of this compound can become more efficient, cost-effective, and environmentally responsible.

| Green Chemistry Approach | Application in Pantoprazole Synthesis | Benefit |

| Use of Water as a Solvent | Key synthetic steps (coupling and oxidation) performed in water. acs.org | Economical, environmentally friendly, reduces organic solvent use. acs.org |

| Biocatalysis | Enantioselective oxidation using engineered enzymes. mdpi.com | High selectivity, mild reaction conditions, reduced waste. mdpi.com |

| Supercritical CO2 | Used as a medium for solubility enhancement. researchgate.net | Low flammability, reasonable cost, negligible environmental impact. researchgate.net |

| Microwave-Assisted Synthesis | Potential for faster and more selective reactions. mdpi.com | Increased efficiency, reduced energy consumption and waste. mdpi.com |

Q & A

Q. Table 1. HPLC System Suitability Criteria for Pantoprazole Analysis

| Parameter | Acceptance Criteria | Reference Standard |

|---|---|---|

| Retention Time | 8.5 ± 0.5 min | USP Pantoprazole RS |

| Tailing Factor | ≤1.5 | |

| Theoretical Plates | ≥2000 |

Q. Table 2. Stability of this compound at 40°C/75% RH

| Time (months) | Purity (%) | Degradation Products (%) |

|---|---|---|

| 0 | 99.9 | 0.0 |

| 3 | 99.2 | 0.7 |

| 6 | 98.5 | 1.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.